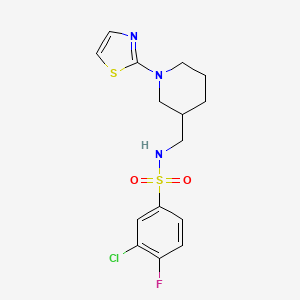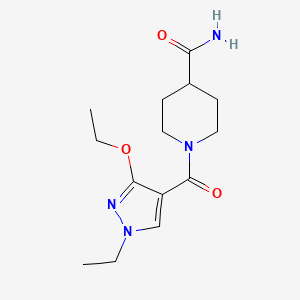![molecular formula C10H13ClF3NO B2800960 2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride CAS No. 2031260-60-1](/img/structure/B2800960.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride” is an organic compound with the CAS Number: 1379987-03-7 . It has a molecular weight of 255.67 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is "3-amino-3-[2-(trifluoromethyl)phenyl]-1-propanol hydrochloride" . The InChI code is "1S/C10H12F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The shipping temperature is normal .Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of substituted phenyl azetidines, potentially acting as antimicrobial agents. A process described includes the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate, followed by several reaction steps leading to the synthesis of azetidines, which were then screened for antimicrobial activity (Doraswamy & Ramana, 2013).
Enantioselective Synthesis
Research has developed a chiral amino alcohol-based ligand for the enantioselective alkynylation of chloral, producing chiral adducts and intermediates useful in pharmaceutical synthesis. This methodology opens an efficient pathway to chiral trichloromethyl propargyl alcohols, highlighting the compound's role in asymmetric synthesis and its potential application in drug development (Jiang & Si, 2004).
Trifluoromethyl Transfer Agent
The compound has been used in the preparation of a trifluoromethyl transfer agent, illustrating its role in introducing trifluoromethyl groups into organic molecules. This application is crucial for the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group is valued for its ability to enhance biological activity and metabolic stability (Eisenberger et al., 2012).
Asymmetric Reduction
A study focused on the asymmetric reduction of acetophenone O-methyloxime using a reagent prepared from borane and polymer-supported (S)-(-)-2-amino-3-(4-hydroxyphenyl)-1,1-diphenylpropan-1-ol, demonstrating the compound's utility in creating optically active 1-phenylethylamine with high enantioselectivity. This research highlights the compound's importance in the synthesis of chiral molecules, which are critical in the development of enantioselective drugs (Itsuno et al., 1987).
Metabolism Study
The compound was used in a study to investigate species differences in the metabolism of norephedrine, revealing significant differences in metabolic pathways among humans, rats, and rabbits. This research provides insights into the metabolism of drugs and their pharmacokinetics across different species, which is essential for drug development and safety assessment (Sinsheimer, Dring, & Williams, 1973).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-9(14,6-15)7-3-2-4-8(5-7)10(11,12)13;/h2-5,15H,6,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHODAWMHANFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)
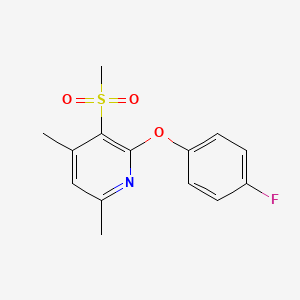
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2800881.png)

![3-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2800884.png)
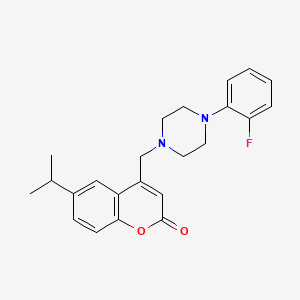

![3-[2-[butyl(methyl)amino]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2800890.png)
![(E)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)but-2-enamide](/img/structure/B2800892.png)
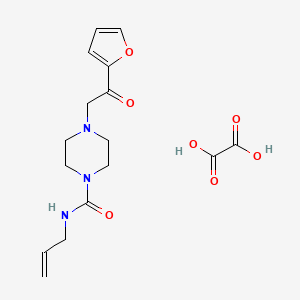
![Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2800895.png)
![(Z)-ethyl 2-(6-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2800896.png)
